molecular formula C8H7ClN2O2S B2558028 5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride CAS No. 2174008-00-3

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride

Cat. No.: B2558028
CAS No.: 2174008-00-3
M. Wt: 230.67
InChI Key: LTMVQHXSQTZAFM-UHFFFAOYSA-N
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Description

“5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2174008-00-3 . It has a molecular weight of 230.67 . It is a powder form substance .


Physical and Chemical Properties Analysis

This compound is a powder form substance . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride is a versatile compound used in the synthesis of various derivatives with potential biological activities. For instance, it is used in the synthesis of thiophene-appended pyrazoles, which have shown significant anti-inflammatory and radical scavenging properties. These derivatives are synthesized through environmentally benign methods, offering an effective approach for creating novel small molecules for therapeutic intervention against oxidative-stress-induced diseases (M. Prabhudeva et al., 2017).

Additionally, functionalized thiophene-based pyrazole amides synthesized via various catalytic approaches have been explored for their structural features through computational applications and nonlinear optical properties. This research not only contributes to the chemical understanding of these compounds but also highlights their potential in developing new materials with unique optical properties (Iram Kanwal et al., 2022).

Antidepressant Activity

The compound also serves as a precursor in the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which have been evaluated for their antidepressant activity. These studies have demonstrated the potential of thiophene-based pyrazolines as effective antidepressant medications, contributing to the development of new treatments for depression (B. Mathew et al., 2014).

Anti-Tumor Agents

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. These findings open up new avenues for the development of anti-cancer therapies based on the structural modification of this compound derivatives (S. M. Gomha et al., 2016).

Corrosion Inhibitors

In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These studies provide insights into the applications of these compounds in protecting metal surfaces, highlighting their versatility beyond biological activities (M. Motawea et al., 2015).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)thiophene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c11-8(12)5-1-7(13-4-5)6-2-9-10-3-6;/h1-4H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMVQHXSQTZAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C2=CNN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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